N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(17-11-2-1-3-12(17)6-5-11)16-10-4-7-13-14(8-10)20-9-19-13/h1-2,4,7-8,11-12H,3,5-6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIARPFSANBPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . The benzodioxole moiety is then introduced through a series of substitution reactions, often using reagents like benzodioxole and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that includes a benzodioxole moiety, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 272.30 g/mol. The unique arrangement of atoms contributes to its potential interactions with biological targets.
Medicinal Chemistry
Drug Development : The compound's structural features make it a candidate for developing new therapeutic agents. Its ability to interact with specific biological targets suggests potential applications in treating various diseases.
Biological Activity : Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. This opens avenues for exploring N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide in pharmacological research.
Pharmacology
Receptor Binding Studies : The unique bicyclic framework allows for investigations into receptor binding and enzyme interactions. Such studies can elucidate the mechanism of action and help identify potential therapeutic targets.
Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its viability as a drug candidate.
Material Science
Polymer Development : The compound can be utilized in synthesizing advanced materials due to its unique structural characteristics. Its properties may lead to the development of polymers with enhanced functionalities.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of similar compounds, researchers found that modifications to the benzodioxole moiety significantly influenced antibacterial activity against various pathogens. This suggests that this compound could also exhibit similar effects based on its structure.
Case Study 2: Drug Interaction Studies
A recent investigation into cationic amphiphilic drugs indicated that compounds with structural similarities to this compound could inhibit lysosomal phospholipase A2 activity, which is critical in understanding drug-induced phospholipidosis . This highlights the importance of further exploring this compound's pharmacological potential.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity and specificity in binding to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A. 8-Azabicyclo[3.2.1]octane Mu-Opioid Receptor Antagonists Theravance, Inc. has patented 8-azabicyclo[3.2.1]octane compounds as mu-opioid receptor antagonists, which are structurally analogous to the target compound. These derivatives typically lack the benzodioxol-carboxamide substituent but retain the bicyclic core.
B. Cephalosporin Antibiotics
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 21593-23-7) shares a bicyclic framework but differs in ring size (4.2.0 vs. 3.2.1) and substituents. This cephalosporin derivative includes a beta-lactam ring critical for antibacterial activity, targeting penicillin-binding proteins in bacterial cell walls .
C. Benzathine Benzylpenicillin This penicillin derivative contains a 4-thia-1-azabicyclo[3.2.0]heptane core, differing in sulfur incorporation and ring fusion. It acts as a broad-spectrum antibiotic, highlighting how minor structural changes in bicyclic systems drastically alter biological targets and mechanisms .
Key Structural and Pharmacological Differences
Research Implications and Gaps
While the mu-opioid antagonist activity of 8-azabicyclo[3.2.1]octane derivatives is well-documented , the benzodioxol-carboxamide group in the target compound could modulate receptor binding kinetics or bioavailability. Further studies are needed to:
Elucidate its precise pharmacological targets (e.g., opioid receptors, monoamine oxidases).
Compare its metabolic stability with analogs lacking the benzodioxol group.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, a compound with a complex bicyclic structure, has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a benzodioxole moiety and an azabicyclo framework. Its molecular formula is with a molecular weight of 272.30 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| CAS Number | 1797559-27-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological and psychiatric disorders .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin uptake, potentially offering antidepressant effects .
- Anticancer Potential : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro, suggesting potential as an anticancer agent .
- Antimicrobial Properties : Some derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, indicating a possible role in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bicyclic structure and the benzodioxole moiety can significantly affect receptor binding affinity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase potency against specific targets |
| Alkyl chain length | Alters lipophilicity and membrane permeability |
| Substituents on benzodioxole | Impact on receptor interaction profiles |
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Dopamine Receptor Ligands : A study on N-substituted derivatives showed promising results in modulating dopamine D2-like receptors, providing insights into their potential use in treating schizophrenia .
- Gamma-secretase Modulation : Research indicates that modifications to similar bicyclic structures can lead to effective gamma-secretase inhibitors, which are relevant in Alzheimer's disease treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide with high purity?
- Methodology : Begin with the 8-azabicyclo[3.2.1]octane core (tropane scaffold) as a starting material. Introduce the carboxamide group via coupling reactions, such as using activated esters (e.g., NHS esters) or carbodiimide-mediated coupling with 2H-1,3-benzodioxol-5-amine. Purification via column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures enhances purity. Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Critical Step : Monitor reaction progress with thin-layer chromatography (TLC) to avoid over-functionalization of the bicyclic core.
Q. How can researchers characterize the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) at 37°C. Use HPLC-MS to track degradation products over 24–72 hours. Compare degradation kinetics to structurally similar tropane derivatives (e.g., BIMU series) to identify labile functional groups .
- Data Analysis : Calculate half-life () and identify degradation pathways (e.g., hydrolysis of the benzodioxole ring or carboxamide bond).
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodology : Prioritize receptor-binding assays targeting CNS or peripheral receptors (e.g., 5-HT, σ receptors) based on structural analogs like BIMU compounds . Use radioligand displacement assays (e.g., H-GR113808 for 5-HT) to determine IC values. Pair with functional assays (e.g., cAMP accumulation) to distinguish agonists from antagonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific receptor subtypes?
- Methodology : Systematically modify substituents on the benzodioxol ring and the azabicyclo core. For example:
- Replace the benzodioxol group with substituted phenyl or heteroaromatic rings.
- Introduce methyl or fluorine groups to the bicyclic system to alter steric/electronic profiles.
- Evaluate changes using competitive binding assays against panels of receptors (e.g., 5-HT, dopamine D, σ-1). Computational docking (e.g., AutoDock Vina) can predict binding poses and guide synthetic efforts .
Q. What computational approaches resolve contradictions in reported biological data for structurally related compounds?
- Methodology : Perform meta-analysis of published data on tropane derivatives (e.g., BIMU 1, BIMU 8) to identify trends in receptor subtype selectivity. Use molecular dynamics (MD) simulations to compare ligand-receptor interactions under different protonation states or conformational states. Validate predictions with site-directed mutagenesis of key receptor residues .
- Case Study : BIMU 8 exhibits partial agonism in some assays but antagonism in others; MD simulations revealed differential interactions with transmembrane helix 6 in 5-HT receptors, depending on assay pH .
Q. How can researchers address low bioavailability in preclinical models?
- Methodology :
- Physicochemical Optimization : Measure logP (octanol/water) to assess lipophilicity. Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to improve aqueous solubility.
- Prodrug Design : Mask polar groups with ester or carbamate prodrugs (e.g., tert-butyl esters), which hydrolyze in vivo to release the active compound. Validate stability in plasma and liver microsomes .
- In Vivo PK Studies : Administer via intravenous and oral routes in rodent models. Use LC-MS/MS to quantify plasma concentrations and calculate bioavailability (F%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
